4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone
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Overview
Description
4-(3,4-Dihydroisoquinolin-2(1H)-yl)cyclohexanone is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, which is used to synthesize dihydroisoquinoline derivatives. This reaction typically involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .
Another method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form a tetrahydroisoquinoline intermediate, which can then be oxidized to the desired dihydroisoquinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters would be tailored to achieve efficient production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydroisoquinolin-2(1H)-yl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the compound to tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
4-(3,4-Dihydroisoquinolin-2(1H)-yl)cyclohexanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: Another isoquinoline derivative with similar structural features.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
Isoquinoline: The parent compound of the isoquinoline family, known for its wide range of applications.
Uniqueness
4-(3,4-Dihydroisoquinolin-2(1H)-yl)cyclohexanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its cyclohexanone moiety differentiates it from other isoquinoline derivatives, potentially leading to unique interactions with biological targets and novel applications .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)cyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15-7-5-14(6-8-15)16-10-9-12-3-1-2-4-13(12)11-16/h1-4,14H,5-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRHPLCFXPSWTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N2CCC3=CC=CC=C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442792 |
Source
|
Record name | 4-(3,4-Dihydroisoquinolin-2(1H)-yl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166398-23-8 |
Source
|
Record name | 4-(3,4-Dihydroisoquinolin-2(1H)-yl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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